molecular formula C17H17N3O3 B5633752 N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide

N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide

Cat. No. B5633752
M. Wt: 311.33 g/mol
InChI Key: JANQZRWEDYHYJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide, often involves condensation reactions. For example, 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, a related compound, was synthesized via a condensation reaction of 2-methylbenzimidazole with dimethoxybenzenedicarboxaldehyde under optimal conditions, yielding a 75.2% success rate (X. Bin, 2012).

Molecular Structure Analysis

Detailed structural properties of benzimidazole derivatives have been extensively studied. For instance, the structural properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, a compound structurally related to N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide, were studied using spectral methods and X-ray crystallography, revealing insights into the molecular geometry and electronic transitions (N. T. Abdel Ghani & A. Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions. For example, compounds like N-(1H-benzimidazol-2-ylmethyl)aniline react with ZnII and CuII carboxylates to form complexes, demonstrating the reactivity of the benzimidazole group in forming metal complexes (N. Attandoh et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are closely related to their structure. For instance, the structural properties and selective recognition of benzimidazole cavitand reveal significant insights into its physical characteristics, such as stability and conformational behavior (Heung-Jin Choi et al., 2005).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target. Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could have potential therapeutic effects for type-2 diabetes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives have been classified as potentially harmful if swallowed or if they come into contact with the eyes .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved therapeutic properties, or on exploring new biological targets .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)17(21)18-10-16-19-12-5-3-4-6-13(12)20-16/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQZRWEDYHYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-3,4-dimethoxybenzamide

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